Lipophilicity Advantage vs. 6-Methyl and 6-H Analogs
The C6-ethyl substituent confers a measurably higher calculated LogP compared to the C6-methyl and C6-unsubstituted analogs. Leyan reports LogP = 2.05 for the 6-ethyl compound versus LogP = 1.66 for the 6-methyl analog . Fluorochem reports LogP = 2.43 for the 6-ethyl and LogP = 1.99 for the 6-methyl, confirming a consistent ΔLogP of approximately +0.4–0.5 across independent calculation methods . The unsubstituted parent (CAS 65242-19-5) has a LogP of 1.41, yielding a ΔLogP of approximately +0.6–1.0 for the 6-ethyl derivative . This lipophilicity increment is in a range known to significantly influence membrane permeability and non-specific protein binding.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.05 (Leyan); LogP = 2.43 (Fluorochem) |
| Comparator Or Baseline | 6-Methyl analog: LogP = 1.66 (Leyan), LogP = 1.99 (Fluorochem); 6-H analog: LogP = 1.41 (Leyan) |
| Quantified Difference | ΔLogP ≈ +0.4 (vs. 6-methyl, Leyan); ΔLogP ≈ +0.44 (vs. 6-methyl, Fluorochem); ΔLogP ≈ +0.64 (vs. 6-H, Leyan) |
| Conditions | In silico calculated LogP values from vendor technical datasheets; different calculation algorithms used by each vendor (absolute values vary, but rank order is conserved) |
Why This Matters
Systematic variation of LogP by ~0.4–0.6 units enables tuning of compound lipophilicity within a congeneric series without altering the core pharmacophore, directly impacting cell permeability, solubility, and metabolic stability in drug discovery campaigns.
